molecular formula C17H17N3O4S B3988036 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3988036
M. Wt: 359.4 g/mol
InChI Key: MDRQCKSNGYLRPF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,4-dimethoxyphenyl group at position 1 and a (4-methylpyrimidin-2-yl)sulfanyl moiety at position 2. The pyrrolidine-2,5-dione core provides a rigid bicyclic structure, while the substituents influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-6-7-18-17(19-10)25-14-9-15(21)20(16(14)22)12-5-4-11(23-2)8-13(12)24-3/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRQCKSNGYLRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyrimidin-2-ylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as in biological or medicinal research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine-2,5-dione Core

1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (CAS: 6230-44-0)
  • Structural Differences : The aryl group at position 1 is 4-methylphenyl instead of 2,4-dimethoxyphenyl, and the pyrimidine lacks a 4-methyl group.
  • Physicochemical Properties: Molecular weight = 299.35 g/mol (vs. ~325–350 g/mol for the target compound).
  • Synthetic Routes : Both compounds are synthesized via nucleophilic substitution reactions, but the target compound requires additional steps to introduce methoxy groups .
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
  • Structural Differences : The aryl group at position 1 is 2-ethylphenyl instead of 2,4-dimethoxyphenyl.
1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
  • Structural Differences : Replaces the sulfanyl-pyrimidine group with a piperazinyl-trifluoromethylphenyl moiety.
  • Biological Relevance : Piperazinyl groups are common in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the pyrimidine-containing target compound .

Functional Group Comparisons

3-Mercapto Derivatives (e.g., 1-(2,4-dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione)
  • Key Differences : The sulfhydryl (-SH) group replaces the pyrimidinyl-sulfanyl moiety.
  • Synthesis and Stability : Mercapto derivatives are synthesized via thiolation but may exhibit lower stability due to oxidation susceptibility. The target compound’s pyrimidinyl-sulfanyl group enhances steric bulk and resistance to oxidative degradation .
Michael Adducts with Aryloxy Groups (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione)
  • Structural Differences : Aryloxy substituents replace the sulfanyl-pyrimidine group.
Antibacterial/Antifungal Activity
  • Triazole-Sulfanyl Analogs : Substituted 1-phenyl-3-(triazolylsulfanyl)-pyrrolidine-2,5-diones show activity against clinical isolates, with potency order: 4-H > 4-Cl > 4-Br. This suggests electron-withdrawing groups on the aryl ring enhance antimicrobial effects .
  • Target Compound : The 2,4-dimethoxyphenyl group (electron-donating) may reduce antibacterial efficacy compared to halogenated analogs but improve solubility for oral administration.
Enzyme Inhibition
  • Pyrimidine-Sulfanyl Derivatives : The 4-methylpyrimidine group in the target compound could mimic ATP’s adenine moiety, making it a candidate for kinase inhibition.

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point/State
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione ~340 2,4-Dimethoxyphenyl, 4-methylpyrimidinyl Not reported
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione 299.35 4-Methylphenyl, pyrimidinyl Not reported
1-(2,4-Dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione (compound 21) ~295 2,4-Dimethoxyphenyl, -SH Transparent viscous solid

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula of the compound is C21H25N5O3SC_{21}H_{25}N_{5}O_{3}S, with a molecular weight of 427.5 g/mol. The structure includes a pyrrolidine ring substituted with a dimethoxyphenyl group and a pyrimidinylsulfanyl moiety, which may contribute to its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including antiviral and anticancer properties.

Antiviral Activity

In studies involving N-Heterocycles, derivatives similar to this compound have shown promising results against viral targets. For instance, certain thiazolidinone derivatives demonstrated over 95% inhibition of the NS5B RNA polymerase activity in vitro . This suggests that the compound may possess antiviral properties, potentially through similar mechanisms.

Anticancer Properties

Research on related pyrrolidine-based compounds has revealed significant anticancer effects. For example, certain analogs were found to inhibit cancer cell proliferation at low micromolar concentrations. The structure-activity relationship (SAR) studies indicated that modifications in the substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

  • Antiviral Studies : A study on thiazolidinone derivatives showed that specific substitutions could enhance antiviral efficacy against Hepatitis C virus (HCV) . The IC50 values for effective compounds ranged from 31.9 μM to 32.2 μM.
  • Cytotoxicity Assays : Research on pyrrolidine derivatives indicated that modifications could lead to significant cytotoxic effects on cancer cells. For instance, one study reported an IC50 value of 0.26 μM for a derivative against HIV reverse transcriptase .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that related compounds might exert their effects by inhibiting key enzymes involved in viral replication or cancer cell proliferation.

Data Tables

CompoundTargetIC50 (μM)Reference
Thiazolidinone DerivativeNS5B RNA Polymerase31.9 - 32.2
Pyrrolidine AnalogHIV RT0.26
Pyrrolidine DerivativeCancer Cell LinesVarious (Low μM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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